molecular formula C17H21ClN6O3S B10983907 4-(3-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide

4-(3-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B10983907
M. Wt: 424.9 g/mol
InChI Key: ZAFQDYXGPUTGOL-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a thiadiazole moiety, and a chlorophenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Attachment of the Methoxymethyl Group: The methoxymethyl group is introduced via alkylation reactions using methoxymethyl chloride in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final compound is formed by coupling the synthesized thiadiazole and piperazine derivatives under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Introduction of various functional groups on the chlorophenyl ring.

Scientific Research Applications

4-(3-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to biological targets, while the chlorophenyl group can modulate its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is unique due to its combination of a piperazine ring, a thiadiazole moiety, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H21ClN6O3S

Molecular Weight

424.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C17H21ClN6O3S/c1-27-11-15-21-22-16(28-15)20-14(25)10-19-17(26)24-7-5-23(6-8-24)13-4-2-3-12(18)9-13/h2-4,9H,5-8,10-11H2,1H3,(H,19,26)(H,20,22,25)

InChI Key

ZAFQDYXGPUTGOL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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